molecular formula C7H9ClN2O2S B12946515 4-chloro-N,N-dimethylpyridine-3-sulfonamide

4-chloro-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B12946515
M. Wt: 220.68 g/mol
InChI Key: QOGGNMQQRPEPQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dimethylpyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine with dimethylamine and a sulfonating agent. One common method is the reaction of 4-chloropyridine with chlorosulfonic acid, followed by the addition of dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

4-chloro-N,N-dimethylpyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound can also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N,N-dimethylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

4-chloro-N,N-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C7H9ClN2O2S/c1-10(2)13(11,12)7-5-9-4-3-6(7)8/h3-5H,1-2H3

InChI Key

QOGGNMQQRPEPQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

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